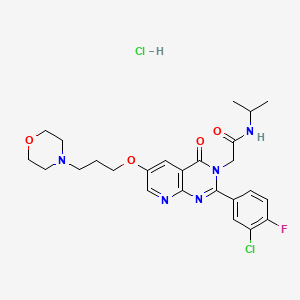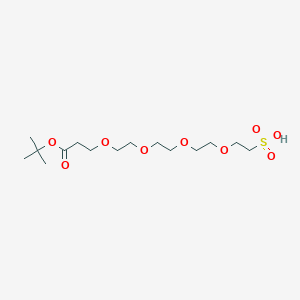
t-Butoxycarbonyl-PEG4-sulfonic acid
Übersicht
Beschreibung
T-Butoxycarbonyl-PEG4-sulfonic acid is a PEG linker containing a t-butyl protecting group and sulfonic acid moiety . The t-butyl group can be removed under acidic conditions . The sulfonic acid groups can participate in esterification, halogenation, and replacement reactions .
Molecular Structure Analysis
The molecular formula of t-Butoxycarbonyl-PEG4-sulfonic acid is C15H30O9S . The exact mass is 386.16 and the molecular weight is 386.46 .Chemical Reactions Analysis
The t-butyl group in t-Butoxycarbonyl-PEG4-sulfonic acid can be removed under acidic conditions . The sulfonic acid groups can participate in esterification, halogenation, and replacement reactions .Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems
t-Butoxycarbonyl-PEG4-sulfonic acid: is utilized in the development of drug delivery systems due to its hydrophilic PEG linker. This increases the water solubility of the compound, which is crucial for delivering hydrophobic drugs in aqueous media .
Surface Modification
The sulfonic acid moiety of t-Butoxycarbonyl-PEG4-sulfonic acid can participate in esterification reactions. This property is exploited for the surface modification of various materials to enhance their biocompatibility and reduce nonspecific binding in biomedical applications .
Bioconjugation
The compound’s ability to undergo halogenation and replacement reactions makes it a valuable reagent for bioconjugation. It is used to attach biomolecules to PEG chains, which can improve the stability and solubility of therapeutic agents .
Protective Group Chemistry
The t-butyl protecting group in t-Butoxycarbonyl-PEG4-sulfonic acid can be removed under acidic conditions. This feature is widely used in synthetic chemistry to protect functional groups during chemical reactions and then deprotect them at a later stage .
Nanotechnology
In nanotechnology, t-Butoxycarbonyl-PEG4-sulfonic acid is used to modify the surface of nanoparticles. This modification can improve the dispersion of nanoparticles in biological fluids, which is essential for medical imaging and targeted drug delivery .
Peptide Synthesis
This compound plays a role in peptide synthesis where the t-butyl ester group can be converted to a free acid group under acidic conditions. The resulting acid can then react with amines and alcohols under coupling conditions, facilitating the synthesis of complex peptides .
Diagnostic Agents
t-Butoxycarbonyl-PEG4-sulfonic acid: is also used in the preparation of diagnostic agents. The PEGylation of diagnostic molecules can enhance their half-life in the bloodstream, making them more effective for imaging and diagnostic purposes .
Polymer Chemistry
In polymer chemistry, the sulfonic acid groups of t-Butoxycarbonyl-PEG4-sulfonic acid are utilized to create polymers with specific properties, such as increased hydrophilicity or reactivity, which can be tailored for various industrial applications .
Safety And Hazards
The safety data sheet for t-Butoxycarbonyl-PEG4-sulfonic acid suggests that it is not classified as a hazard . In case of skin contact, it is recommended to wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, seek medical attention .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O9S/c1-15(2,3)24-14(16)4-5-20-6-7-21-8-9-22-10-11-23-12-13-25(17,18)19/h4-13H2,1-3H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGODLLTTUNMNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701142121 | |
| Record name | 4,7,10,13-Tetraoxapentadecanoic acid, 15-sulfo-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701142121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Butoxycarbonyl-PEG4-sulfonic acid | |
CAS RN |
1817735-26-4 | |
| Record name | 4,7,10,13-Tetraoxapentadecanoic acid, 15-sulfo-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1817735-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13-Tetraoxapentadecanoic acid, 15-sulfo-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701142121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





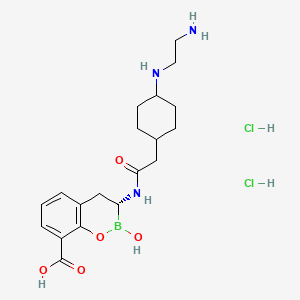
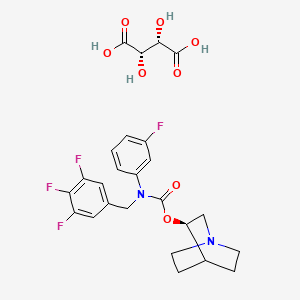
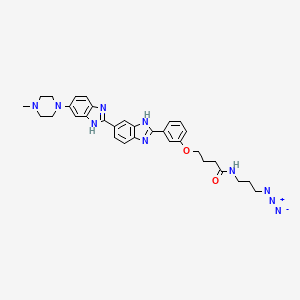

![4-amino-N-[4-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylphenyl]-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B611157.png)
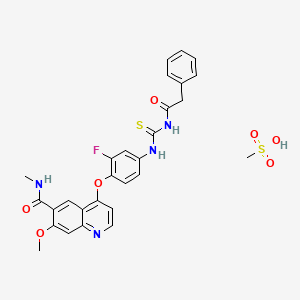
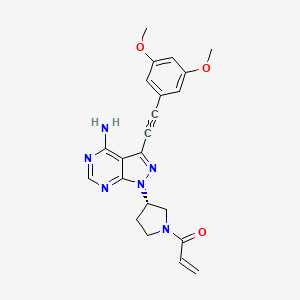

![(S)-N-(4-amino-6-methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)acrylamide](/img/structure/B611166.png)
